molecular formula C21H28FN5O3S2 B11294813 N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

Cat. No.: B11294813
M. Wt: 481.6 g/mol
InChI Key: QWHQNTPJZAIYNU-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, piperidine, triazole, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the attachment of the fluorophenyl and methanesulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H28FN5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C21H28FN5O3S2/c1-4-11-26-19(14-27(32(3,29)30)18-7-5-17(22)6-8-18)23-24-21(26)31-15-20(28)25-12-9-16(2)10-13-25/h4-8,16H,1,9-15H2,2-3H3

InChI Key

QWHQNTPJZAIYNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2CC=C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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